9-Carboxymethoxymethylguanine
Overview
Description
9-Carboxymethoxymethylguanine (CMMG) is known as the principal metabolite of the antiviral medication aciclovir and its prodrug valaciclovir . It has been suggested as the causative agent in the neuropsychiatric side effects sometimes associated with these medications .
Synthesis Analysis
Acyclovir is metabolized by the alcohol dehydrogenase (ADH) enzyme to Acyclovir aldehyde, and acyclovir aldehyde is subsequently metabolized by the aldehyde dehydrogenase (ALDH) enzyme to 9-Carboxymethoxymethylguanine (CMMG) .Molecular Structure Analysis
The molecular formula of CMMG is C8H9N5O4 . The average mass is 239.188 Da and the monoisotopic mass is 239.065460 Da .Scientific Research Applications
Biomarker for Acyclovir Encephalopathy
CMMG: has been identified as a potential clinical biomarker for acyclovir encephalopathy. Acyclovir, a key drug for herpes infections, can cause a consciousness disorder known as acyclovir encephalopathy. Monitoring the plasma concentration of CMMG could be crucial for improving the condition of patients with this disorder .
Therapeutic Drug Monitoring
The metabolite CMMG is considered a presumptive neurotoxin and should be monitored in patients with impaired renal function or those exhibiting neurotoxic symptoms. This monitoring is essential for ensuring patient safety during antiviral therapy .
Dialysis Efficacy
In cases where acyclovir leads to toxic side effects, the measurement of CMMG levels post-dialysis can indicate the effectiveness of the treatment in reducing the metabolite’s concentration, thereby alleviating symptoms .
Pharmacokinetics Research
CMMG: plays a significant role in pharmacokinetics research, particularly in understanding the metabolic pathways of acyclovir and its excretion. This research can lead to improved dosing regimens and better therapeutic outcomes .
Neurotoxicity Studies
As a metabolite of acyclovir, CMMG is used in studies investigating the neurotoxic effects of antiviral drugs. This research can help in developing safer antiviral medications with fewer side effects .
Development of Analytical Methods
CMMG: is used in the development of novel analytical methods for the simultaneous analysis of antiviral drugs and their metabolites in human serum. These methods are crucial for rapid and accurate therapeutic drug monitoring .
Antiviral Drug Safety
Research involving CMMG contributes to the overall safety profile of antiviral drugs. By understanding the toxicological aspects of this metabolite, safer antiviral therapies can be developed for patients, especially those with compromised renal function .
Solid-Phase Extraction Techniques
CMMG: is also relevant in the field of analytical chemistry, particularly in the optimization of solid-phase extraction techniques. These techniques are used for purifying and concentrating the metabolite from biological samples for subsequent analysis .
Safety And Hazards
CMMG is present in serum and cerebral spinal fluid. In patients with neuropsychiatric side effects, significantly higher serum CMMG levels have been demonstrated . Most affected patients had renal impairment . It’s important to note that aciclovir dosing should always be adjusted for renal function and patients adequately hydrated prior to oral or intravenous administration .
Future Directions
The determination of CMMG levels in serum may be a useful tool in supporting the diagnosis of ACV-associated neuropsychiatric symptoms . Furthermore, the monitoring of CMMG levels may prevent the emergence of symptoms . If distinguishing worsening encephalitis from neurotoxicity proves difficult, a trial of haemodialysis might be appropriate .
properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O4/c9-8-11-6-5(7(16)12-8)10-2-13(6)3-17-1-4(14)15/h2H,1,3H2,(H,14,15)(H3,9,11,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICNQLKUSOVNNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCC(=O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230501 | |
Record name | 9-Carboxymethoxymethylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Carboxymethoxymethylguanine | |
CAS RN |
80685-22-9 | |
Record name | 9-Carboxymethoxymethylguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80685-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Carboxymethoxymethylguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Carboxymethoxymethylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-CARBOXYMETHOXYMETHYLGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N28227W35C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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